Isodimethoate

Overview

Description

Isodimethoate is an organophosphorus compound primarily used as an insecticide. It is an isomer of dimethoate, sharing the same chemical formula but differing in the arrangement of atoms. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for the nervous system function in insects.

Mechanism of Action

Target of Action

Isodimethoate primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function, leading to overstimulation and potential nerve damage .

Mode of Action

This compound acts as a direct anticholinesterase agent . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. Over time, this can result in symptoms of neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves. The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .

Pharmacokinetics

Once in the body, this compound may be metabolized by the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of this compound’s action is neurotoxicity due to the overstimulation of the nerves . Symptoms can range from mild (e.g., headache, dizziness) to severe (e.g., seizures, loss of consciousness). In addition, this compound has been described as a “hit-and-run” agent, meaning it quickly renders part of AChE non-reactivatable, leading to long-lasting effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility and water solubility can affect its distribution in the environment . Additionally, factors such as temperature and pH can influence its stability and rate of degradation . These factors can ultimately impact the exposure levels and toxicity of this compound in different environments .

Biochemical Analysis

Biochemical Properties

Isodimethoate shows an inhibition rate constant towards human red blood cell acetylcholinesterase (AChE) of 2.3x10(3) M(-1) min(-1) (pH 7.4, 37 degrees C), indicating a somewhat higher potency than found with omethoate, the CYP450-mediated active metabolite of pure dimethoate . This suggests that this compound interacts with the enzyme acetylcholinesterase, inhibiting its function.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. It inhibits this enzyme, disrupting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of the neurons .

Temporal Effects in Laboratory Settings

It is known that this compound-inhibited AChE shows fast spontaneous reactivation and aging kinetics (half-life 2.3 and 25 min, respectively)

Preparation Methods

The synthesis of isodimethoate involves the reaction of phosphorochloridic acid with sodium methyl mercaptoacetate, followed by methylation with methyl chloride. The industrial production methods are similar to those used for dimethoate, with careful control of reaction conditions to ensure the correct isomer is produced .

Chemical Reactions Analysis

Isodimethoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic metabolites.

Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of various degradation products.

Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed depend on the specific reaction conditions but often include various phosphorodithioate derivatives.

Scientific Research Applications

Isodimethoate has several applications in scientific research:

Insecticide Mechanism Studies: Researchers use this compound to study the mechanisms of insecticide action and the development of resistance in insects.

Environmental Fate and Degradation Studies: Radiolabeled this compound is used to trace its movement and degradation in soil, water, and plants.

Development of Alternative Insecticides: It serves as a reference compound in the development and testing of new insecticides with reduced environmental impact.

Comparison with Similar Compounds

Isodimethoate is similar to other organophosphorus insecticides such as:

Dimethoate: The parent compound, which is widely used and has a similar mode of action.

Omethoate: A metabolite of dimethoate, known for its higher toxicity.

What sets this compound apart is its specific isomeric structure, which can influence its reactivity and toxicity. While dimethoate and omethoate are more commonly used, this compound’s unique structure makes it a valuable compound for specific research applications .

Biological Activity

Isodimethoate is a significant metabolite of dimethoate, a widely used organophosphate insecticide. Its biological activity primarily revolves around its potent inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

This compound acts as a direct anticholinesterase agent , inhibiting AChE by binding to its active site. The inhibition rate constant for this compound against human red blood cell AChE has been reported at at pH 7.4 and 37°C, indicating a higher potency compared to omethoate, another metabolite of dimethoate .

Reactivation and Aging Kinetics

The inhibited AChE exhibits rapid spontaneous reactivation with a half-life of approximately 2.3 minutes , while aging occurs with a half-life of 25 minutes . This aging process renders the enzyme less susceptible to reactivation by oxime antidotes like obidoxime and pralidoxime, complicating treatment in cases of poisoning.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the clinical implications of this compound exposure:

- Case Study 1 : A review of poisonings from dimethoate formulations indicated that patients often presented with advanced aging of AChE upon admission, which was attributed to the rapid conversion to this compound in vivo. This led to more severe symptoms than anticipated based on previous experiences with omethoate .

- Case Study 2 : In a cohort study involving agricultural workers exposed to dimethoate, those with higher levels of this compound in their blood exhibited significant cholinergic symptoms, underscoring the compound's potency as an inhibitor of AChE and its potential for acute toxicity .

Research Findings

Recent research has focused on the implications of this compound in toxicology and its interactions with therapeutic agents:

- Oxime Efficacy : Studies have shown that conventional oximes like pralidoxime may be ineffective against AChE inhibited by this compound due to rapid aging processes. This has led to calls for reevaluation of treatment protocols for organophosphate poisoning .

- Toxicological Assessments : Risk assessments have indicated that this compound should be classified with caution due to its higher cholinesterase inhibition potential compared to dimethoate itself. Regulatory bodies are considering stricter limits on permissible levels in agricultural products due to these findings .

Properties

IUPAC Name |

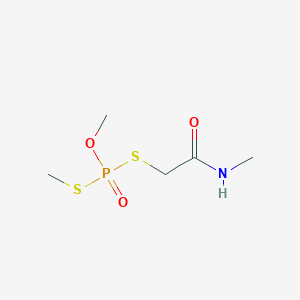

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFDJFTOCCEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955066 | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-11-4 | |

| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isodimethoate interact with its target, and what are the downstream effects?

A1: this compound is an organophosphate insecticide that exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] Specifically, it binds to the active site of AChE, forming a stable phosphorylated adduct. This phosphorylation prevents AChE from breaking down the neurotransmitter acetylcholine (ACh), leading to ACh accumulation in the synaptic cleft. [] Excessive ACh causes overstimulation of cholinergic receptors, resulting in various downstream effects like muscle twitching, paralysis, and respiratory failure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.